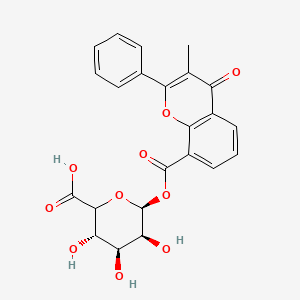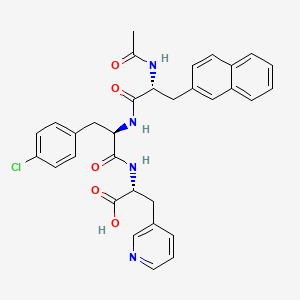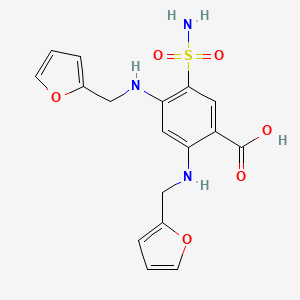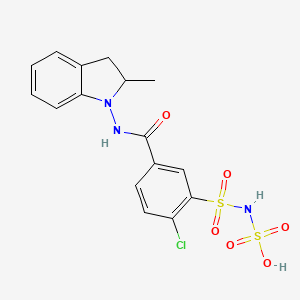
Lasofoxifene beta-D-Glucuronide
Descripción general
Descripción
Lasofoxifene beta-D-Glucuronide is a product used for proteomics research . It is a derivative of Lasofoxifene, a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . Lasofoxifene is marketed for the prevention and treatment of osteoporosis and for the treatment of vaginal atrophy .
Synthesis Analysis
The synthesis of this compound involves glucuronidation, a metabolic process carried out by the human UDP-glucuronosyltransferase (UGT) family of enzymes . This process is important in the metabolic fate of many drugs and other xenobiotics . The glucuronides formed are more polar (water soluble) than the parent organic substrate and are generally excreted through the kidney .
Molecular Structure Analysis
The molecular formula of this compound is C34H39NO8 . It contains a total of 87 bonds, including 48 non-H bonds, 19 multiple bonds, 9 rotatable bonds, 1 double bond, 18 aromatic bonds, 1 five-membered ring, 5 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amine, 4 hydroxyl groups, and 3 secondary alcohols .
Chemical Reactions Analysis
This compound is a product of the glucuronidation process, which involves the conjugation of glucuronic acid to substrates . β-Glucuronidases are routinely used for the enzymatic hydrolysis of glucuronides from urine, plasma, and other biological fluids before analysis .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 589.68 . It contains 34 Carbon atoms, 39 Hydrogen atoms, 1 Nitrogen atom, and 8 Oxygen atoms .
Aplicaciones Científicas De Investigación
Prevención y tratamiento de la osteoporosis
Lasofoxifene beta-D-Glucuronide: se reconoce principalmente por su papel en la prevención y el tratamiento de la osteoporosis en mujeres posmenopáusicas. Actúa como un modulador selectivo del receptor de estrógeno (SERM), lo que ayuda a mantener la densidad ósea y reduce el riesgo de fracturas vertebrales y no vertebrales {svg_1}.
Atrofia vaginal
Otra aplicación significativa del Lasofoxifene es en el tratamiento de la atrofia vaginal. Sus efectos estrogénicos son beneficiosos para controlar los síntomas asociados con la atrofia vaginal, como sequedad, picazón y dolor, particularmente en mujeres posmenopáusicas {svg_2}.
Reducción del riesgo de cáncer de mama
Se ha investigado el Lasofoxifene por su potencial para reducir el riesgo de cáncer de mama. Su doble función como agonista y antagonista del estrógeno le permite dirigirse al tejido mamario y potencialmente disminuir la incidencia del cáncer de mama positivo para el receptor de estrógeno {svg_3}.
Tratamiento del cáncer de mama resistente
Estudios recientes han indicado que el Lasofoxifene puede ser un tratamiento prometedor para el cáncer de mama resistente. Ha demostrado eficacia en la reducción del crecimiento del tumor primario y la prevención de metástasis en modelos preclínicos, superando los tratamientos estándar actuales {svg_4}.
Mecanismo De Acción
Target of Action
Lasofoxifene Beta-D-Glucuronide is a metabolite of Lasofoxifene, a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . The primary targets of Lasofoxifene are estrogen receptors (ERs), which are expressed in various tissues such as bone, uterus, breast, blood vessels, and liver .
Mode of Action
Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen . It reduces the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, and stimulates osteoblast (the bone-forming cells) activity . This interaction results in significant estrogenic and antiestrogenic activity both in vitro and in vivo .
Biochemical Pathways
The biochemical pathways affected by Lasofoxifene involve the RANKL/RANK/osteoprotegerin system, which plays a crucial role in bone remodeling . By altering this system, Lasofoxifene can reduce the production and lifespan of osteoclasts, the cells responsible for bone resorption, and stimulate the activity of osteoblasts, the cells responsible for bone formation .
Result of Action
The molecular and cellular effects of Lasofoxifene’s action are primarily observed in tissues that possess ERs. In postmenopausal women with osteoporosis, Lasofoxifene at a dose of 0.5 mg per day was associated with reduced risks of nonvertebral and vertebral fractures, ER-positive breast cancer, coronary heart disease, and stroke . It also showed an increased risk of venous thromboembolic events .
Action Environment
The action of Lasofoxifene can be influenced by various environmental factors. For instance, gut microbes can mediate the stepwise transformation of Lasofoxifene glucuronide to its active form via the intermediate production of Lasofoxifene . This suggests that the gut microbiome could potentially influence the efficacy and stability of Lasofoxifene. Furthermore, the bioavailability of Lasofoxifene can be affected by factors such as diet and liver function, which can influence its absorption and metabolism .
Análisis Bioquímico
Biochemical Properties
Lasofoxifene beta-D-Glucuronide, as a metabolite of Lasofoxifene, is likely to interact with similar enzymes, proteins, and other biomolecules as Lasofoxifene. Lasofoxifene exhibits both significant estrogenic and antiestrogenic activity both in vitro and in vivo, targeting any tissues that possess ERs, such as bone, uterus, breast, blood vessels, and liver .
Cellular Effects
Its parent compound, Lasofoxifene, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Lasofoxifene, its parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Lasofoxifene has shown anti-tumor activity in mouse models of endocrine therapy-resistant breast cancer .
Metabolic Pathways
This compound is involved in the glucuronidation pathway, a phase II drug-metabolizing reaction that is catalyzed by UDP-glucuronosyl transferases (UGTs) and assists in the excretion of toxic substances, drugs, and other substances .
Subcellular Localization
Its parent compound, Lasofoxifene, is known to exhibit both significant estrogenic and antiestrogenic activity both in vitro and in vivo, targeting any tissues that possess ERs, such as bone, uterus, breast, blood vessels, and liver .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Lasofoxifene beta-D-Glucuronide involves the glucuronidation of Lasofoxifene using beta-D-glucuronic acid as a glucuronide donor.", "Starting Materials": [ "Lasofoxifene", "beta-D-glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Methanol", "Acetic acid", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Water" ], "Reaction": [ "Lasofoxifene is dissolved in DMF and DCC, DMAP, and DIPEA are added to the solution to activate the carboxylic acid group of Lasofoxifene.", "beta-D-glucuronic acid is dissolved in DMF and added to the Lasofoxifene solution.", "The reaction mixture is stirred at room temperature for several hours to allow for the formation of Lasofoxifene beta-D-Glucuronide.", "The reaction mixture is then poured into a mixture of DCM and water.", "The organic layer is separated and washed with water and brine.", "The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The resulting crude product is purified by column chromatography using a mixture of methanol and DCM as the eluent.", "The purified Lasofoxifene beta-D-Glucuronide is obtained as a white solid.", "The product is then characterized using various spectroscopic techniques such as NMR and mass spectrometry." ] } | |
Número CAS |
1048953-95-2 |
Fórmula molecular |
C34H39NO8 |
Peso molecular |
589.7 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C34H39NO8/c36-29-30(37)32(33(39)40)43-34(31(29)38)42-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)41-19-18-35-16-4-5-17-35/h1-3,6-9,11-13,15,20,26,28-32,34,36-38H,4-5,10,14,16-19H2,(H,39,40)/t26-,28+,29+,30+,31-,32+,34-/m1/s1 |
Clave InChI |
WBWCSRRUQKSEDJ-WIYFCYHXSA-N |
SMILES isomérico |
C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=CC=C6 |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6 |
SMILES canónico |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(5R,6S)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-2-naphthalen β-D-Glucopyranosiduronic Acid; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





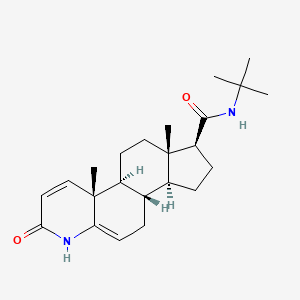
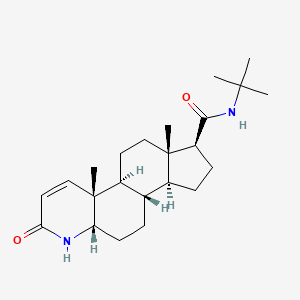
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-cyclohexyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B601991.png)
